molecular formula C8H9BrMg B3040678 4-Ethylphenylmagnesium bromide CAS No. 22873-28-5

4-Ethylphenylmagnesium bromide

Cat. No.: B3040678
CAS No.: 22873-28-5
M. Wt: 209.37 g/mol
InChI Key: QSGSHZBZGXYVOQ-UHFFFAOYSA-M
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Description

4-Ethylphenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is commonly used in organic synthesis for forming carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions.

Mechanism of Action

Target of Action

4-Ethylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are typically electrophilic carbon atoms in carbonyl groups .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The carbon-magnesium bond in the Grignard reagent is polar, with the carbon being nucleophilic. This allows the carbon to attack the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific reaction it is used in. As a general rule, Grignard reagents are used in the synthesis of alcohols, aldehydes, ketones, and carboxylic acids . Therefore, it could potentially affect any biochemical pathway involving these types of compounds.

Pharmacokinetics

It’s important to note that grignard reagents are generally sensitive to moisture and air, and they need to be handled under an inert atmosphere . They are usually prepared and used in solution form, often in an ether solvent like tetrahydrofuran .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reaction conditions and the other reactants present .

Action Environment

The action of this compound is highly dependent on the reaction environment. As mentioned earlier, Grignard reagents are sensitive to moisture and air, and they need to be handled under an inert atmosphere . They are also typically used in anhydrous conditions, as water can rapidly decompose Grignard reagents . The temperature and solvent can also significantly influence the reaction outcome .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylphenylmagnesium bromide is synthesized through the reaction of 4-ethylbromobenzene with magnesium turnings in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction is as follows:

C2H5C6H4Br+MgC2H5C6H4MgBr\text{C}_2\text{H}_5\text{C}_6\text{H}_4\text{Br} + \text{Mg} \rightarrow \text{C}_2\text{H}_5\text{C}_6\text{H}_4\text{MgBr} C2​H5​C6​H4​Br+Mg→C2​H5​C6​H4​MgBr

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The reaction is typically monitored using techniques such as gas chromatography to ensure the complete conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can participate in halogen-metal exchange reactions.

    Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous tetrahydrofuran (THF), diethyl ether.

    Catalysts: Often used without additional catalysts, but sometimes transition metals like palladium are used in coupling reactions.

Major Products Formed

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Hydrocarbons: Formed in coupling reactions.

Scientific Research Applications

4-Ethylphenylmagnesium bromide is widely used in scientific research, particularly in the field of organic chemistry. Its applications include:

    Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and natural products.

    Material Science: Employed in the preparation of polymers and advanced materials.

    Biological Studies: Utilized in the modification of biomolecules for studying biological pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium Bromide
  • 4-Methoxyphenylmagnesium Bromide
  • 4-Fluorophenylmagnesium Bromide
  • 4-tert-Butylphenylmagnesium Bromide

Uniqueness

4-Ethylphenylmagnesium bromide is unique due to the presence of the ethyl group, which can influence the reactivity and selectivity of the compound in certain reactions. Compared to phenylmagnesium bromide, the ethyl group can provide steric hindrance, potentially leading to different reaction outcomes.

Properties

IUPAC Name

magnesium;ethylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGSHZBZGXYVOQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMg
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459798
Record name 4-Ethylphenylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22873-28-5
Record name 4-Ethylphenylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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